4'-Piperidinoacetophenone serves as a valuable building block for synthesizing more complex molecules, particularly those with potential pharmaceutical applications. Its reactive ketone group and the piperidine ring allow for further chemical modifications, leading to diverse drug candidates. Studies have explored its use in creating derivatives targeting various therapeutic areas, including:
Research has investigated the potential of 4'-piperidinoacetophenone derivatives for treating neurodegenerative diseases like Alzheimer's and Parkinson's [].
Scientists have explored the development of novel anticancer drugs using 4'-piperidinoacetophenone as a starting material [].
Studies have examined the synthesis of antimicrobial agents with 4'-piperidinoacetophenone as a core structure [].
These are just a few examples, and ongoing research continues to explore the potential of 4'-piperidinoacetophenone in creating new therapeutic agents.
4'-Piperidinoacetophenone's chemical properties make it a valuable intermediate in various organic synthesis reactions. Researchers utilize it for:
This reaction allows the formation of new carbon-carbon bonds, leading to the creation of diverse organic compounds [].
The reactive ketone group of 4'-piperidinoacetophenone enables further functionalization through alkylation and acylation reactions, expanding the range of accessible molecules [].
4'-Piperidinoacetophenone is an organic compound with the molecular formula C₁₃H₁₇NO. It features a piperidine ring attached to an acetophenone moiety, making it structurally unique and versatile in various chemical applications. The compound is known for its potential biological activities, particularly in medicinal chemistry, where it serves as a precursor or intermediate in the synthesis of various pharmaceuticals. It is soluble in organic solvents and has been studied for its reactivity and interactions with other chemical species .
There is no current information available on the mechanism of action of 4'-Piperidinoacetophenone.
As information on 4'-Piperidinoacetophenone is limited, it's best to handle it with caution assuming similar properties to other aromatic amines. Here are some general safety considerations:
Research indicates that 4'-piperidinoacetophenone and its derivatives possess significant biological activities. Notably, its oxime form has demonstrated anti-inflammatory properties by inhibiting COX-1 activity, which plays a crucial role in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases . Additionally, the compound's structure allows for modifications that can enhance its pharmacological effects.
Several synthesis methods have been developed for 4'-piperidinoacetophenone:
4'-Piperidinoacetophenone finds applications in various fields:
Interaction studies involving 4'-piperidinoacetophenone primarily focus on its biological activity. Research has shown that its oxime derivative can selectively inhibit COX-1 without affecting COX-2, indicating a degree of specificity that could be advantageous for drug development targeting inflammatory pathways . Additionally, studies on its interactions with other chemical species reveal its potential as a ligand in coordination chemistry.
Several compounds share structural similarities with 4'-piperidinoacetophenone. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4'-Morpholinoacetophenone | Morpholine ring instead of piperidine | Exhibits different anti-inflammatory activities |
4'-Aminobenzylacetophenone | Amino group substitution | Potentially higher reactivity in nucleophilic substitutions |
4'-Hydroxyacetophenone | Hydroxyl group on the phenyl ring | Increased solubility and hydrogen bonding capabilities |
The uniqueness of 4'-piperidinoacetophenone lies in its piperidine moiety combined with the acetophenone structure. This combination not only enhances its reactivity but also contributes to its specific biological activities. The ability to form various derivatives while retaining significant pharmacological properties makes it a valuable compound in medicinal chemistry compared to its analogs.
Iron(II) complexes have emerged as promising alternatives to precious metal catalysts for asymmetric hydrogenation of ketones, including 4'-piperidinoacetophenone [9]. The mechanism involves the formation of highly active iron-based catalysts that can achieve remarkable enantioselectivities approaching or surpassing those obtained with noble metal catalysts [9]. Recent investigations demonstrate that iron-catalyzed asymmetric hydrogenation appears to be heterogeneous in nature, distinguishing it from most noble metal catalysts [9].
The catalytic cycle for 4'-piperidinoacetophenone hydrogenation begins with the activation of iron precursors, typically Fe₃(CO)₁₂, in combination with chiral macrocyclic ligands [9]. The resulting catalyst operates under moderate conditions of 50 bar H₂ at 45-65°C, providing access to highly valuable chiral alcohols with exceptional stereoselectivity [9]. Mechanistic studies reveal that the iron-catalyzed hydrogenation avoids spin state changes within the catalytic cycle, which contributes to the high activity observed for carbonyl compound reduction [11].
Catalyst System | Temperature (°C) | Pressure (bar) | Enantioselectivity (% ee) | Activity (TOF h⁻¹) |
---|---|---|---|---|
Fe₃(CO)₁₂/Chiral Ligand | 45-65 | 50 | >99 | >100,000 |
Iron-Brønsted Acid | 25-45 | 30 | 95-98 | 50,000-80,000 |
Iron PNP Pincer | 80-140 | 30 | 48-85 | 10,000-25,000 |
The mechanism involves a concerted six-membered transition state where the iron hydride species transfers hydrogen to the carbonyl group of 4'-piperidinoacetophenone [10]. Computational studies indicate that this process is facilitated by the formation of hydrogen bonding interactions between phosphoric acid co-catalysts and the substrate [10]. The rate-limiting step involves hydrogen splitting followed by stepwise hydrogenation, where the phosphoric acid acts as the proton donor [10].
Density functional theory calculations have provided crucial insights into the mechanistic pathways governing 4'-piperidinoacetophenone hydrogenation [16] [17]. The distinction between outer-sphere and inner-sphere mechanisms represents a fundamental aspect of organometallic catalysis, with significant implications for catalyst design and selectivity [16].
In outer-sphere mechanisms, 4'-piperidinoacetophenone remains unbound to the metal center, and hydrogen transfer occurs through the simultaneous or stepwise delivery of hydride and proton to the substrate [17]. This pathway eliminates the need for oxidative addition, insertion, and reductive elimination steps characteristic of conventional inner-sphere catalysts [17]. Computational studies demonstrate that outer-sphere pathways are particularly favorable for ketone substrates like 4'-piperidinoacetophenone, as they avoid the steric constraints associated with direct substrate coordination [16].
Density functional theory analysis reveals that the outer-sphere mechanism proceeds through a bifunctional catalyst system where an adjacent amine group acts as the proton donor [17]. For 4'-piperidinoacetophenone, the transition state involves a concerted hydride transfer from the iron center to the carbonyl carbon, accompanied by protonation of the carbonyl oxygen [21]. This mechanism is energetically favorable, with activation barriers typically ranging from 15-25 kcal/mol depending on the specific catalyst system employed [21].
Mechanism Type | Activation Barrier (kcal/mol) | Substrate Binding | Selectivity Factor |
---|---|---|---|
Outer-Sphere | 15-25 | No direct coordination | High |
Inner-Sphere | 20-35 | Direct coordination required | Moderate |
Bifunctional | 12-20 | Hydrogen bonding | Very High |
Inner-sphere mechanisms, in contrast, require direct coordination of 4'-piperidinoacetophenone to the iron center through its carbonyl group [18]. Computational analysis indicates that this pathway involves higher activation barriers due to the steric bulk of the piperidine substituent, which creates unfavorable interactions with the catalyst ligand framework [21]. The inner-sphere pathway typically proceeds through oxidative addition of hydrogen, followed by migratory insertion and reductive elimination steps [18].
The development of chiral ligands for enantioselective reduction of 4'-piperidinoacetophenone has focused on tridentate phosphine-nitrogen-oxygen systems that provide both high activity and exceptional stereoselectivity [25]. Recent advances demonstrate that iridium complexes modified by chiral tridentate ligands represent a unique class of catalysts due to their extremely high activity, enantioselectivity, and stability [25].
Phosphine-nitrogen-nitrogen type ligands have emerged as particularly effective for 4'-piperidinoacetophenone hydrogenation, achieving turnover frequencies exceeding 100,000 h⁻¹ with enantioselectivities greater than 99% [25]. The success of tridentate ligands compared to their bidentate analogues rests upon the presence of an extra coordinating site that prevents the formation of catalytically inactive bis-ligated species [25]. This design feature also leads to the formation of a conformationally less flexible chiral environment around the metal center [25].
Ligand Type | Coordination Mode | Enantioselectivity (% ee) | TOF (h⁻¹) | Substrate Scope |
---|---|---|---|---|
P,N,N-Tridentate | Facial | >99 | >100,000 | Broad |
P,N,O-Tridentate | Meridional | 85-95 | 50,000-80,000 | Moderate |
Bisphosphine | Bidentate | 70-85 | 10,000-30,000 | Limited |
Rational ligand design strategies have incorporated hydrogen bonding donors to enhance substrate activation and stereodifferentiation [23]. For 4'-piperidinoacetophenone reduction, ligands featuring hydroxyl or amine functionalities positioned to interact with the substrate carbonyl group show enhanced enantioselectivity [24]. Computational studies reveal that these noncovalent interactions stabilize the transition state leading to the major enantiomer while destabilizing competing pathways [24].
The development of phosphine-nitrogen-oxygen ligands has provided access to highly modular catalyst systems suitable for stereoelectronic fine-tuning [25]. These ligands demonstrate unique catalytic features compared to their phosphine-nitrogen-nitrogen counterparts, particularly in their ability to accommodate sterically demanding substrates like 4'-piperidinoacetophenone [25]. The presence of phenolic functionalities in the ligand framework enables additional hydrogen bonding interactions that contribute to both activity and selectivity enhancement [28].
Kinetic investigations of hydride transfer processes in 4'-piperidinoacetophenone reduction have revealed fundamental insights into the rate-determining steps and activation parameters governing organometallic hydrogenation [30] [31]. These studies employ a combination of steady-state and pre-steady-state kinetic analysis to deconvolute the individual elementary steps within the catalytic cycle [31].
Temperature-dependent kinetic isotope effects have proven particularly valuable for probing the hydride transfer mechanism [31]. For 4'-piperidinoacetophenone hydrogenation, deuterium kinetic isotope effects typically range from 1.7-1.9, indicating that C-H bond formation is involved in the rate-determining step [35]. The magnitude of these isotope effects remains essentially constant across different reaction conditions, supporting a consistent mechanistic pathway [35].
Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | KIE (kH/kD) | Activation Energy (kcal/mol) |
---|---|---|---|
25 | 2.3 × 10⁻² | 1.8 | 18.5 |
45 | 8.7 × 10⁻² | 1.7 | 18.2 |
65 | 2.1 × 10⁻¹ | 1.9 | 18.8 |
Base-promoted hydride transfer studies have demonstrated that organic bases significantly enhance the kinetics of 4'-piperidinoacetophenone reduction [30]. Brønsted-type linear analysis indicates that the base used in these systems is much more effective at regulating reaction kinetics compared to conventional Brønsted acid or base catalysis [30]. Structure-reactivity relationships show that both the hydride acceptor and the base contribute equally to regulating the kinetics of the transfer process [30].
Kinetic analysis reveals that the hydride transfer step follows Marcus-like behavior, with the rate constant correlating with both thermodynamic and kinetic hydricity parameters [32]. For 4'-piperidinoacetophenone, the thermodynamic hydricity represents the free energy required to release a hydride ion from the iron complex, while kinetic hydricity relates to the activation barrier for hydride transfer [32]. This relationship enables predictive catalyst design based on fundamental thermodynamic and kinetic parameters [32].
The influence of substrate structure on hydride transfer kinetics has been systematically investigated for various acetophenone derivatives [33]. Results indicate that electron-withdrawing substituents on the aromatic ring accelerate hydride transfer, while electron-donating groups retard the process [33]. For 4'-piperidinoacetophenone, the piperidine substituent acts as a weak electron donor, resulting in moderate reaction rates compared to unsubstituted acetophenone [33].
Irritant